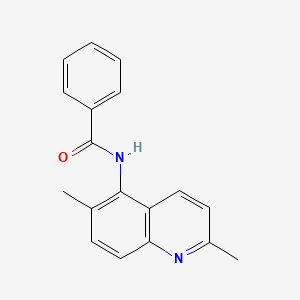
5-Chloromuconolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloromuconolactone is a 5-oxo-2-furylacetic acid that is muconolactone substituted at position 5 by a chloro group. It has a role as a bacterial xenobiotic metabolite. It is a 5-oxo-2-furylacetic acid and a chlorocarboxylic acid. It derives from a 5-oxo-2,5-dihydro-2-furylacetic acid. It is a conjugate acid of a this compound(1-).
Applications De Recherche Scientifique
Enzymatic Conversion and Structural Studies
5-Chloromuconolactone Dehalogenase in Ortho-Pathway : this compound dehalogenase (5-CMLD) from Rhodococcus opacus 1CP is unique in catalyzing the conversion of this compound to cis-dienelactone, distinct from typical chlorocatechol pathways. X-ray crystallography and molecular docking studies provide insights into its structure and enzymatic process (Ferraroni et al., 2013).
Recombinant Expression and Mutational Analysis : Recombinant expression of ClcF, a chloromuconolactone dehalogenase, highlighted its specialization in 3-chlorocatechol degradation and identified key residues affecting substrate binding and catalysis (Gröning et al., 2012).
Role in Degradation Pathways
New Modified Ortho-Pathway : Enzymes from Rhodococcus opacus 1CP, including chloromuconate cycloisomerase and dienolactone hydrolase, are involved in a novel ortho-pathway for 2-chlorophenol degradation, converting 2-chloromuconate to this compound and eventually to cis-dienelactone (Moiseeva et al., 2001).
Genetic and Biochemical Evidence in 3-Chlorocatechol Degradation : A gene cluster in Rhodococcus opacus 1CP related to 3-chlorocatechol degradation demonstrates a new cleavage pathway with this compound as a key intermediate, highlighting the role of unique enzymes in this process (Moiseeva et al., 2002).
Purification and Crystallization for Structural Analysis
- Techniques for Protein Study : Protocols for the purification and crystallization of chloromuconolactone dehalogenase are described, facilitating the analysis of its structure and enzymatic function (Roth et al., 2014).
Propriétés
Numéro CAS |
157762-78-2 |
|---|---|
Formule moléculaire |
C9H11Cl2NO |
Poids moléculaire |
0 |
Synonymes |
5-chloromuconolactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





